
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C33H27NO. This compound is known for its unique structural features, which include a diphenylethenyl group and two methoxyphenyl groups attached to an aniline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline typically involves the reaction of 4-methoxyaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline in its various applications involves its ability to participate in electron transfer processes. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through the device.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N,N-dimethylaniline
- 4-(2,2-Diphenylethenyl)-N,N-bis(4-chlorophenyl)aniline
Uniqueness
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of methoxy groups, which enhance its electron-donating properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport is crucial. Additionally, the compound’s structural features allow for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Numéro CAS |
89115-10-6 |
|---|---|
Formule moléculaire |
C34H29NO2 |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-(2,2-diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-17-30(18-22-32)35(31-19-23-33(37-2)24-20-31)29-15-13-26(14-16-29)25-34(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-25H,1-2H3 |
Clé InChI |
BOMVCWYAUSVTFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


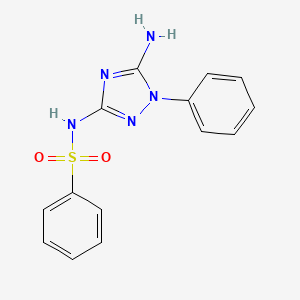
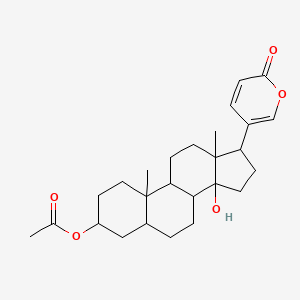
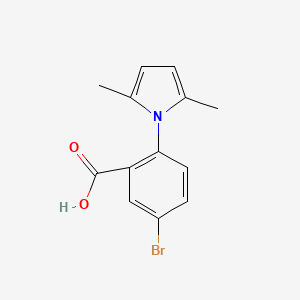
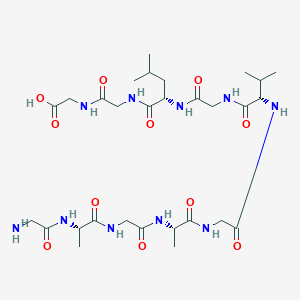
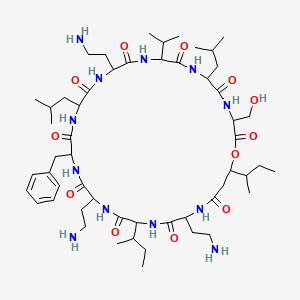
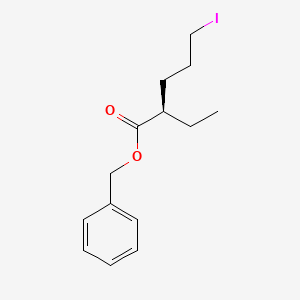
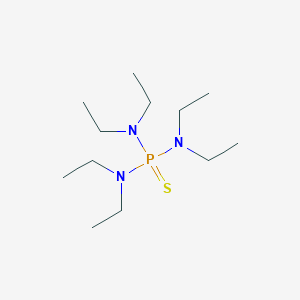
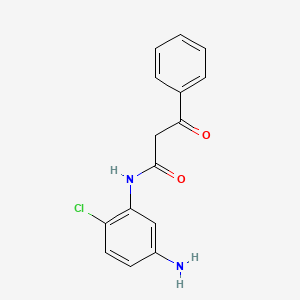
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
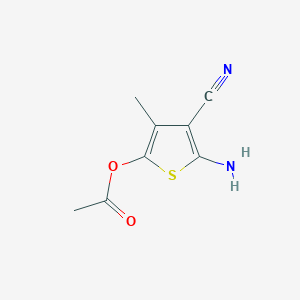
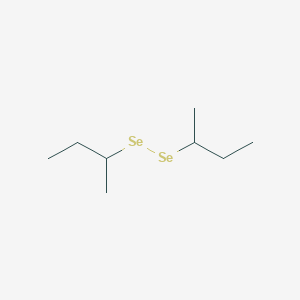
![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
